molecular formula C14H17N3O B7564876 N-(1-cyclopentylbenzimidazol-2-yl)acetamide

N-(1-cyclopentylbenzimidazol-2-yl)acetamide

Cat. No. B7564876
M. Wt: 243.30 g/mol
InChI Key: NVLNYZHGMUKNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopentylbenzimidazol-2-yl)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzimidazole and has been synthesized using various methods. BZPAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)acetamide is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to induce apoptosis by activating the caspase pathway. N-(1-cyclopentylbenzimidazol-2-yl)acetamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In neurodegenerative disease models, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to induce cell cycle arrest and apoptosis. N-(1-cyclopentylbenzimidazol-2-yl)acetamide has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disease models, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to protect neurons from oxidative stress and prevent neuronal death.

Advantages and Limitations for Lab Experiments

N-(1-cyclopentylbenzimidazol-2-yl)acetamide has several advantages for lab experiments, including its stability and low toxicity. N-(1-cyclopentylbenzimidazol-2-yl)acetamide can be easily synthesized using various methods, and its purity can be determined using analytical techniques. However, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has some limitations, including its limited solubility in water and its potential to degrade over time.

Future Directions

There are several future directions for research on N-(1-cyclopentylbenzimidazol-2-yl)acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-(1-cyclopentylbenzimidazol-2-yl)acetamide. Studies are also needed to investigate the potential of N-(1-cyclopentylbenzimidazol-2-yl)acetamide in combination with other anti-cancer drugs. In neurodegenerative disease research, further studies are needed to investigate the mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)acetamide and its potential therapeutic applications in animal models. Additionally, studies are needed to investigate the potential of N-(1-cyclopentylbenzimidazol-2-yl)acetamide in combination with other neuroprotective agents.

Synthesis Methods

N-(1-cyclopentylbenzimidazol-2-yl)acetamide can be synthesized using different methods, including the reaction of 1-cyclopentyl-1H-benzimidazole with acetic anhydride in the presence of a catalyst. Other methods involve the reaction of 1-cyclopentyl-1H-benzimidazole with acetyl chloride or acetic acid in the presence of a base. The purity of the synthesized N-(1-cyclopentylbenzimidazol-2-yl)acetamide can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Studies have also shown that N-(1-cyclopentylbenzimidazol-2-yl)acetamide can inhibit the growth of cancer cells by targeting specific signaling pathways.
In neurodegenerative disease research, N-(1-cyclopentylbenzimidazol-2-yl)acetamide has been found to exhibit neuroprotective effects. Studies have shown that N-(1-cyclopentylbenzimidazol-2-yl)acetamide can protect neurons from oxidative stress and prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10(18)15-14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLNYZHGMUKNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N1C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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